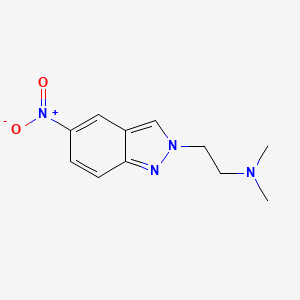

4,4-Difluoro-2-methylcyclohexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4-Difluoro-2-methylcyclohexan-1-one” is a chemical compound with the molecular formula C7H10F2O . It is used in various chemical reactions and has a molecular weight of 148.15 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexanone ring with two fluorine atoms at the 4th carbon atom and one methyl group at the 2nd carbon atom . The InChI code for this compound is 1S/C7H10F2O/c1-5-4-7(8,9)3-2-6(5)10/h5H,2-4H2,1H3 .Aplicaciones Científicas De Investigación

Carbonium Ion Stability and Isomerization

Research has shown the significance of cyclohexane derivatives in understanding carbonium ion stability and isomerization reactions. For instance, stable carbonium ions have been studied through the protonation and hydride abstraction from cyclohexane derivatives, offering insights into the stability and isomerization mechanisms relevant to 4,4-Difluoro-2-methylcyclohexan-1-one (Olah et al., 1967).

Conformational Preferences and Fluorine Effects

The conformational preferences of difluorocyclohexane compounds have been analyzed through NMR spectroscopy and computational studies, revealing how fluorine substitution influences molecular conformation. This research provides a foundation for understanding the structural aspects of this compound and similar molecules (Wiberg et al., 2005).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The use of NMR spectroscopy for analyzing the conformational equilibria and structural characteristics of cyclohexane derivatives, including those with fluorine substituents, highlights the utility of this technique in studying compounds like this compound (Glazer et al., 1972).

Fluorous Biphase Reactions

The interactions of solvent components with fluorinated compounds in fluorous biphase reaction systems have been investigated, demonstrating the unique solvation and reaction behaviors of fluorinated cyclohexane derivatives (Gerig, 2005).

Molecular Dipole and Electrostatic Ordering

Studies on hexafluorocyclohexane reveal the electrostatic properties and molecular dipole moments that can arise from fluorination, which is relevant for understanding the electronic and physical properties of this compound and designing materials or molecules with specific properties (Keddie et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

4,4-difluoro-2-methylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c1-5-4-7(8,9)3-2-6(5)10/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSJJVQSFXKMLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCC1=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2738934.png)

![4-(benzylsulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2738945.png)

![[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2738947.png)

![6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2738950.png)

![Ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2738951.png)